1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one
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Overview
Description
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one is a heterocyclic compound that features a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones to alcohols or amines to more reduced forms.
Substitution: This can involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may involve nucleophiles like halides or organometallic reagents.
Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. These targets can include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
- 1-Methyl-4-(3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)piperazin-2-one
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a piperazine ring with a pyridine moiety makes it a versatile scaffold for various applications.
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C13H19N3O/c1-3-12(17)11-8-10(2)13(15-9-11)16-6-4-14-5-7-16/h8-9,14H,3-7H2,1-2H3 |
InChI Key |
XBWYSLVXQKCLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)N2CCNCC2 |
Origin of Product |
United States |
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